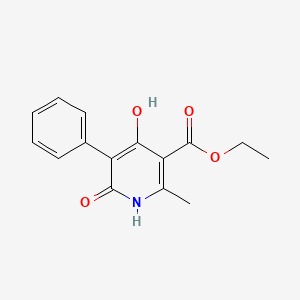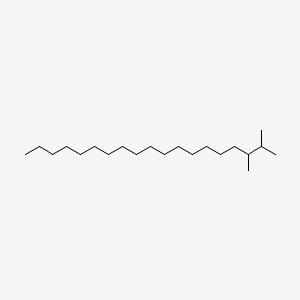
2,3-Dimethylnonadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethylnonadecane is an organic compound with the molecular formula C21H44. It is a branched alkane, specifically a dimethyl derivative of nonadecane. This compound is characterized by its long carbon chain and the presence of two methyl groups attached to the second and third carbon atoms of the nonadecane backbone .
准备方法
The synthesis of 2,3-Dimethylnonadecane can be achieved through various organic synthesis routes. One common method involves the alkylation of nonadecane with methylating agents under controlled conditions. Industrial production methods may involve catalytic processes to ensure high yield and purity. Specific reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in the efficiency of the synthesis .
化学反应分析
2,3-Dimethylnonadecane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons. These include:
Oxidation: Under strong oxidizing conditions, it can be converted to carbon dioxide and water.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), can occur under the influence of UV light or heat.
Cracking: Thermal or catalytic cracking can break down the long carbon chain into smaller hydrocarbons.
Common reagents used in these reactions include halogens (for halogenation) and oxidizing agents like potassium permanganate or chromium trioxide (for oxidation). The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,3-Dimethylnonadecane has several applications in scientific research:
Chemistry: It serves as a reference compound in the study of hydrocarbon behavior and properties.
Biology: It can be used in studies involving lipid metabolism and the role of branched alkanes in biological systems.
Medicine: Research into its potential as a biomarker for certain diseases or conditions is ongoing.
Industry: It is used in the formulation of lubricants and as a standard in analytical chemistry.
作用机制
The mechanism by which 2,3-Dimethylnonadecane exerts its effects is primarily through its interactions with other molecules in its environment. As a non-polar molecule, it interacts with other non-polar substances through van der Waals forces. In biological systems, it may integrate into lipid membranes, affecting their fluidity and function .
相似化合物的比较
2,3-Dimethylnonadecane can be compared with other branched alkanes such as 3,3-Dimethylnonadecane and 2,2-Dimethylnonadecane. While these compounds share similar structural features, the position of the methyl groups can significantly influence their physical and chemical properties. For instance, the boiling and melting points may vary due to differences in molecular packing and intermolecular interactions .
Similar compounds include:
- 3,3-Dimethylnonadecane
- 2,2-Dimethylnonadecane
- Nonadecane
属性
分子式 |
C21H44 |
|---|---|
分子量 |
296.6 g/mol |
IUPAC 名称 |
2,3-dimethylnonadecane |
InChI |
InChI=1S/C21H44/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(4)20(2)3/h20-21H,5-19H2,1-4H3 |
InChI 键 |
JXKFQCQTFUPIFF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCC(C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




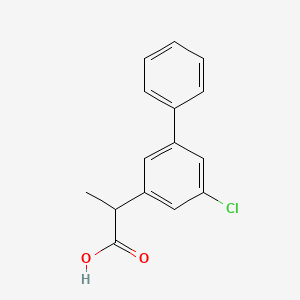
![[3-acetyloxy-6-[[3-(2-bromoacetyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyloxan-4-yl] acetate](/img/structure/B14441006.png)

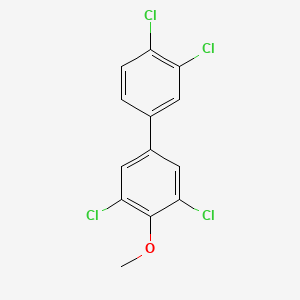

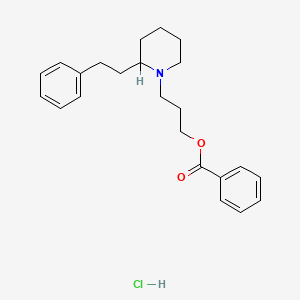
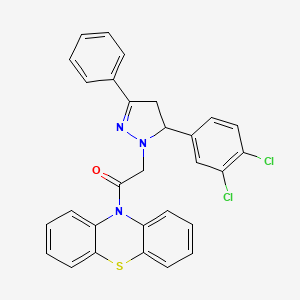
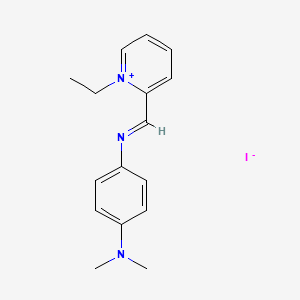
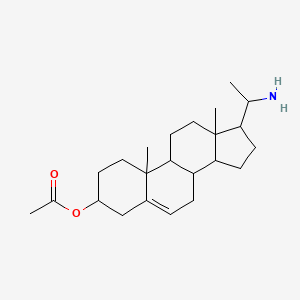
![Carbamic acid, [2-amino-6-(3,6-dihydro-1(2H)-pyridinyl)-3-oxido-4-pyrimidinyl]-, methyl ester](/img/structure/B14441076.png)
